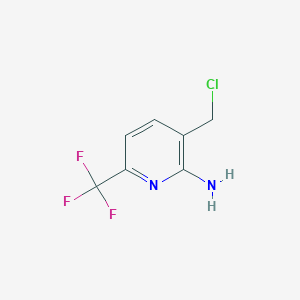

2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine

描述

属性

IUPAC Name |

3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-3-4-1-2-5(7(9,10)11)13-6(4)12/h1-2H,3H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAKTNUQRJXCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis typically involves:

- Starting with a suitably substituted pyridine derivative containing trifluoromethyl and halogen substituents.

- Introducing the amino group via nucleophilic substitution with ammonia or aqueous ammonia.

- Introducing or modifying the chloromethyl group through chlorination or halogen exchange reactions.

- Use of appropriate solvents, bases, and reaction conditions to optimize yield and purity.

Ammonia Substitution on Halogenated Trifluoromethylpyridines

Another approach involves direct nucleophilic substitution of halogen atoms on trifluoromethyl-substituted halogenopyridines with aqueous ammonia or liquid ammonia.

- Starting materials are 2-halogeno-3-chloro-6-(trifluoromethyl)pyridine derivatives.

- Reaction is performed in a closed vessel (autoclave) at temperatures between 50°C and 180°C, preferably 100–150°C.

- Aqueous ammonia concentration is typically 20–40%.

- Reaction pressure can reach 2 to 30 atmospheres due to heating.

- Halogen substitution occurs primarily at the 2-position, but also at the 6-position if halogenated.

- Product recovery is done by extraction from the aqueous phase.

| Parameter | Range / Preferred Condition |

|---|---|

| Temperature | 50–180°C (preferred 100–150°C) |

| Ammonia concentration | ≥20%, preferably 28–40% |

| Pressure | 2–30 atm |

| Reaction vessel | Closed vessel/autoclave |

This method yields 2-amino-trifluoromethyl-halogenopyridines, which can be further halogenated if needed.

Direct Amination of Dichlorotrifluoromethylpyridines in Hydrophilic Ethers

A patented process describes the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with ammonia in the presence of hydrophilic ethers to produce 2-amino-4-(trifluoromethyl)pyridine derivatives, which are closely related structurally.

- The reaction proceeds at 100–200°C, optimally 130–160°C.

- Reaction time ranges from 2 to 24 hours, preferably 4 to 7 hours.

- The process can include a subsequent dehalogenation step to remove residual chlorine atoms.

- The reaction is industrially advantageous due to shorter reaction times and higher purity.

- The hydrophilic ether acts as a solvent to facilitate the reaction.

| Step | Conditions | Outcome |

|---|---|---|

| Dichlorotrifluoromethylpyridine + NH3 | 130–160°C, 4–7 h, hydrophilic ether | 2-amino derivative formed |

| Optional dehalogenation | Without isolation of intermediate | Pure 2-amino-trifluoromethylpyridine |

This method provides an efficient route to amino-trifluoromethylpyridines with controlled halogen substitution.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hypochlorite reaction on nicotinamide | 2-chloro-6-trifluoromethylnicotinamide | Sodium hypochlorite, base, solvent (1,2-dichlorobenzene), 0.5–1.5 mol hypochlorite, 2–3 mol base | High purity, scalable industrially | Requires multi-step precursor synthesis |

| Ammonia substitution on halogenopyridines | 2-halogeno-3-chloro-6-(trifluoromethyl)pyridine | Aqueous ammonia (20–40%), 100–150°C, autoclave, 2–30 atm pressure | Direct substitution, straightforward | High pressure equipment needed |

| Amination in hydrophilic ether | 2,6-dichloro-4-(trifluoromethyl)pyridine | Ammonia, hydrophilic ether, 130–160°C, 4–7 h, optional dehalogenation | Short reaction time, high purity | Specific solvent required |

Research Findings and Industrial Considerations

- The hypochlorite method allows selective chloromethylation and amination in a controlled manner, with solvents like 1,2-dichlorobenzene enhancing reaction efficiency and product isolation.

- Ammonia substitution reactions require careful control of temperature and pressure to avoid decomposition and ensure complete substitution.

- Use of hydrophilic ethers as solvents accelerates amination reactions and reduces by-product formation, improving industrial feasibility.

- Reaction parameters such as molar ratios, temperature, and time are critical for optimizing yield and purity.

- Purification typically involves filtration, extraction, and distillation under reduced pressure.

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group at position 3 undergoes nucleophilic substitution under controlled conditions:

Key Findings :

-

Substitution reactions occur selectively at the chloromethyl group due to its high electrophilicity .

-

High-pressure ammonia reactions favor mono-substitution without ring chlorination .

Oxidation and Reduction Reactions

The amino group at position 2 and chloromethyl group at position 3 participate in redox transformations:

Oxidation Reactions

Reduction Reactions

Mechanistic Insight :

-

Catalytic hydrogenation retains the trifluoromethyl group due to its stability under reducing conditions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

| Coupling Type | Catalyst/Base | Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/Na₂CO₃ | Phenylboronic acid | 2-Amino-3-(phenylmethyl)-6-(trifluoromethyl)pyridine | 65% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, KOtBu | Aryl halides | N-Aryl derivatives | 55–60% |

Data Highlights :

-

Electron-withdrawing trifluoromethyl groups enhance electrophilicity at the chloromethyl site .

-

Steric hindrance from the amino group limits coupling efficiency at position 2.

Stability and Side Reactions

Critical degradation pathways include:

科学研究应用

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows for the formation of various derivatives, broadening its utility in chemical research.

2. Biology:

- Bioactive Compound: Investigations into its biological properties have revealed potential applications as a bioactive agent. Studies have shown that compounds with similar structures exhibit significant antimicrobial and anticancer activities .

3. Medicine:

- Therapeutic Potential: The compound is being explored for its therapeutic properties, particularly in drug development. Its lipophilicity, enhanced by the trifluoromethyl group, allows for better interaction with biological targets, making it a candidate for pharmaceuticals aimed at various diseases .

4. Industry:

- Agrochemicals Production: The compound is utilized in creating agrochemicals due to its effectiveness against various pathogens. It has been shown to inhibit the growth of harmful microorganisms in agricultural settings .

Research indicates several biological activities associated with 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine:

- Antimicrobial Activity: Significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli have been documented, with Minimum Inhibitory Concentration (MIC) values indicating broad-spectrum activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

- Anticancer Potential: Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy against various cancers .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against multiple bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at varying concentrations, demonstrating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

Research focusing on the anticancer effects revealed that derivatives of this compound exhibited significant cytotoxicity against specific cancer cell lines. The mechanism of action appears linked to the modulation of protein interactions influenced by the trifluoromethyl group's lipophilicity .

作用机制

The mechanism of action of 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target, leading to desired biological effects . The exact pathways involved depend on the specific application and the nature of the target molecule.

相似化合物的比较

Substituent Positioning and Reactivity

Key Compounds for Comparison :

2-(Chloromethyl)-6-(trifluoromethyl)-imidazo[1,2-a]pyridine (CAS 118000-42-3): Features an imidazo[1,2-a]pyridine core fused with a pyridine ring, differing from the target compound’s simple pyridine backbone. The fused ring system increases aromaticity and may alter binding affinity in biological systems .

5-Amino-2-(trifluoromethyl)pyridine (CAS 106877-33-2): Lacks the chloromethyl group at position 3, reducing its reactivity in nucleophilic substitution reactions.

2-Amino-6-chloro-5-(trifluoromethoxy)pyridine-3-acetonitrile (CAS 1804379-12-1): Contains a trifluoromethoxy group (electron-withdrawing) and an acetonitrile moiety, which introduce distinct hydrogen-bonding and dipole interactions compared to the target compound’s chloromethyl group .

Physicochemical Properties

Molecular Weight and Solubility :

- The target compound (C7H6ClF3N2) has a molecular weight of 222.6 g/mol, higher than 5-Amino-2-(trifluoromethyl)pyridine (C6H5F3N2, 178.1 g/mol) due to the chloromethyl group .

- 2-Amino-6-chloro-5-(trifluoromethoxy)pyridine-3-acetonitrile (C8H5ClF3N3O) has a molar mass of 251.59 g/mol, with the acetonitrile group contributing to polar solubility .

Electronic Effects :

- The trifluoromethyl group at C6 in the target compound strongly withdraws electrons, reducing the pyridine ring’s basicity compared to non-fluorinated analogs. This contrasts with trifluoromethoxy-containing analogs (e.g., CAS 1804379-12-1), where the oxygen atom introduces additional resonance effects .

Challenges :

- Steric hindrance from the trifluoromethyl group may slow chloromethylation at C3.

- Competing reactions (e.g., over-alkylation) require precise temperature control, as seen in sodium hydride-mediated syntheses .

生物活性

2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine is a compound belonging to the class of trifluoromethylpyridines, which are recognized for their unique chemical properties and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its promising applications as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and stability, making it a valuable intermediate in the synthesis of various active pharmaceutical ingredients. The presence of the amino and chloromethyl groups contributes to its reactivity and biological interactions.

Target of Action

Compounds with similar structures have been shown to interact with various enzymes and receptors. The trifluoromethyl group improves drug potency by lowering the pKa of cyclic carbamates through hydrogen bonding interactions with proteins, facilitating enzyme inhibition.

Mode of Action

The mechanism involves several biochemical pathways, including:

- Enzyme Inhibition : Compounds similar to this compound have demonstrated the ability to inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may bind to specific receptors, modulating physiological responses.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results. Derivatives have been tested against multiple cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis. For example:

- HeLa Cells : In vitro studies indicate that certain derivatives exhibit IC50 values in the low micromolar range against cervical cancer cells.

- Mechanisms : The anticancer activity is hypothesized to result from the inhibition of specific signaling pathways involved in cell proliferation and survival .

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives against Staphylococcus aureus and Escherichia coli. Results showed that modifications to the trifluoromethyl group significantly enhanced activity.

- Table 1: Antimicrobial Activity of Derivatives

Compound MIC (µg/mL) Target Bacteria 2-Amino-3-chloromethyl derivative A 8 Staphylococcus aureus 2-Amino-3-chloromethyl derivative B 16 Escherichia coli -

Anticancer Studies : Another investigation focused on the effects of a specific derivative on breast cancer cell lines (MCF-7). The compound was found to inhibit cell growth significantly.

- Table 2: Cytotoxicity Against MCF-7 Cells

Concentration (µM) Cell Viability (%) 1 85 5 60 10 30

常见问题

Basic: What are the established synthetic routes for 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or fluorination. A common approach involves reacting tetrachloromonospirophosphazene derivatives with diamines in tetrahydrofuran (THF) under triethylamine catalysis, monitored by thin-layer chromatography (TLC) . Alternative routes use fluorinating agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) to introduce trifluoromethyl groups onto pyridine scaffolds . Optimization includes:

- Solvent selection : THF for stability vs. DMSO for fluorination efficiency.

- Catalyst tuning : Triethylamine for deprotonation or phase-transfer catalysts for fluorination.

- Reaction time : Extended durations (e.g., 72 hours) for complete substitution .

Basic: How is structural characterization of this compound performed, and what analytical techniques are prioritized?

Methodological Answer:

- X-ray crystallography : Resolves 3D molecular geometry and confirms regiochemistry of substituents (e.g., chloromethyl vs. trifluoromethyl positions) .

- NMR spectroscopy : -NMR identifies trifluoromethyl environments, while -NMR confirms amine and chloromethyl proton signals .

- HPLC/MS : Validates purity (>95%) and molecular weight consistency .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates byproducts like triethylammonium chloride .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, particularly after solvent evaporation .

- Distillation : For volatile impurities, though limited by the compound’s thermal stability .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic attacks to the amino-chloromethyl region. Key considerations:

- Regioselectivity : Pd-catalyzed coupling (e.g., Suzuki) favors the 3-chloromethyl position due to steric and electronic effects .

- Catalyst compatibility : Bulky ligands (e.g., XPhos) mitigate deactivation by the trifluoromethyl group .

- Side reactions : Competing hydrolysis of chloromethyl to hydroxymethyl groups requires anhydrous conditions .

Advanced: How can computational modeling predict the biological activity of derivatives of this compound?

Methodological Answer:

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with enzyme active sites (e.g., kinase inhibitors) .

- QSAR models : Correlate substituent electronegativity (e.g., Cl, CF) with bioactivity trends .

- DFT calculations : Predict regiochemical preferences for functionalization based on frontier molecular orbitals .

Advanced: How to resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

Discrepancies arise from:

- Byproduct formation : Unreacted starting materials or over-fluorinated derivatives skew yields. Use TLC and HPLC to monitor intermediates .

- Purification losses : Column chromatography efficiency varies with silica gel batch. Standardize protocols with internal controls (e.g., spiked standards) .

- Catalyst degradation : Triethylamine hydrochloride precipitation may reduce efficacy. Replace with fresh catalyst aliquots .

Advanced: What are the challenges in scaling up synthetic protocols for this compound?

Methodological Answer:

- Solvent volume : THF and DMSO require large-scale recovery systems due to cost and environmental impact .

- Exothermic reactions : Fluorination steps may require controlled cooling to prevent runaway reactions .

- Regiochemical drift : Batch variability in substituent positioning necessitates real-time NMR monitoring .

Advanced: How does the chloromethyl group participate in nucleophilic substitution compared to other halides?

Methodological Answer:

- Reactivity hierarchy : Chloromethyl > bromomethyl > fluoromethyl in SN2 reactions due to leaving-group ability.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines attacking the chloromethyl carbon .

- Steric hindrance : Bulky nucleophiles (e.g., tert-butylamine) require elevated temperatures (>80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。